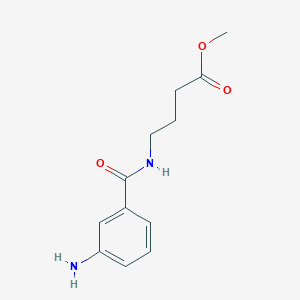

Methyl 4-(3-aminobenzoylamino)butanoate

Description

Methyl 4-(3-aminobenzoylamino)butanoate is a synthetic intermediate primarily utilized in the preparation of heterocyclic compounds, such as oxazoloquinolines and imidazole carboxylates. Its synthesis involves condensation reactions between methyl 2-benzoylamino-3-oxobutanoate and aromatic amines under acidic conditions, followed by cyclization using polyphosphoric acid (PPA) . The compound’s structure features a benzoylamino group attached to a butanoate ester backbone, with an aromatic amine substituent at the meta position.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

methyl 4-[(3-aminobenzoyl)amino]butanoate |

InChI |

InChI=1S/C12H16N2O3/c1-17-11(15)6-3-7-14-12(16)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7,13H2,1H3,(H,14,16) |

InChI Key |

NEDGZCPOEZWHQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCNC(=O)C1=CC(=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 4-(3-aminobenzoylamino)butanoate belongs to a class of substituted butanoate esters with aromatic amine modifications. Key structural analogues include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Ester Group |

|---|---|---|---|---|---|

| This compound | Not reported | C₁₃H₁₇N₂O₃ | 261.29 g/mol | 3-aminobenzoyl, amino | Methyl |

| Ethyl 4-(3-chlorobenzylamino)butanoate | 1391078-47-9 | C₁₃H₁₈ClNO₂ | 255.74 g/mol | 3-chlorobenzyl, chloro | Ethyl |

Key Differences and Implications

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 3-aminobenzoyl group in this compound is electron-donating, enhancing reactivity in electrophilic aromatic substitution and cyclization reactions . In contrast, the 3-chloro substituent in Ethyl 4-(3-chlorobenzylamino)butanoate is electron-withdrawing, which may reduce nucleophilic reactivity but improve stability under harsh conditions . Amino vs. Benzylamino Linkage: The benzoylamino linkage in the methyl derivative facilitates intramolecular cyclization via hydrogen bonding, critical for forming oxazoloquinolines . The benzylamino group in the ethyl analogue lacks this direct cyclization pathway, limiting its utility in similar heterocyclic syntheses .

Ester Group Influence: Methyl Ester: Offers higher electrophilicity at the carbonyl carbon, accelerating nucleophilic attack during cyclization . Ethyl Ester: Provides increased lipophilicity, enhancing solubility in non-polar solvents but slowing reaction kinetics compared to methyl esters .

Synthetic Yields and Applications: this compound yields oxazoloquinolines and imidazole carboxylates with >70% purity after column chromatography, as reported in heterocyclic syntheses .

Research Findings and Mechanistic Insights

- Cyclization Efficiency: this compound undergoes rapid cyclization in PPA at 130–140°C, forming fused heterocycles within 50 minutes . This contrasts with ethyl analogues, which require longer reaction times due to steric hindrance from the ethyl group .

- Solubility and Purification : The methyl derivative’s lower molecular weight (261.29 g/mol) improves aqueous solubility during NaHCO₃ workup, simplifying purification . The ethyl analogue’s higher lipophilicity necessitates alternative purification strategies, such as silica gel chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.